molecular formula C9H7Cl2NO2S B8280311 1-Chloro-2-(2-chloro-allylsulfanyl)-4-nitro-benzene

1-Chloro-2-(2-chloro-allylsulfanyl)-4-nitro-benzene

Cat. No.: B8280311
M. Wt: 264.13 g/mol
InChI Key: WVKLVJVYLVAXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(2-chloro-allylsulfanyl)-4-nitro-benzene is a useful research compound. Its molecular formula is C9H7Cl2NO2S and its molecular weight is 264.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7Cl2NO2S

Molecular Weight

264.13 g/mol

IUPAC Name

1-chloro-2-(2-chloroprop-2-enylsulfanyl)-4-nitrobenzene

InChI

InChI=1S/C9H7Cl2NO2S/c1-6(10)5-15-9-4-7(12(13)14)2-3-8(9)11/h2-4H,1,5H2

InChI Key

WVKLVJVYLVAXOM-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitro-benzenethiol (1.0 g, 5.27 mmol, prepared in accordance with the procedure described by Still et al. Synth. Comm. 13, 1181 (1983)) in 15 mL DMF was treated with 2,3-dichloropropene (693 μL, 7.52 mmol) and K2CO3 (433 mg, 3.13 mmol). The mixture was heated at 80° C. for 2 h and then allowed to cool to rt. EtOAc (200 mL) and H2O (100 mL) were added. The organic phase was washed with H2O (2×250 mL), saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. The crude material was purified by flash column chromatography on silica gel eluting with 20% EtOAc in hexanes to give compound 260A (1.09 g, 89%) as an orange oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
693 μL
Type
reactant
Reaction Step Three
Name
Quantity
433 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
89%

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